2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride
Description
2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₈H₁₆FN₃O·HCl (neutral molecular formula: C₈H₁₅FN₃O). It has a molecular weight of 189.23 g/mol (neutral form) and a CAS registry number of 1955540-18-7 . Structurally, it features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a methylaminomethyl group at the 2-position, linked to an acetamide moiety.
Properties
Molecular Formula |
C8H17ClFN3O |
|---|---|
Molecular Weight |
225.69 g/mol |
IUPAC Name |
2-[4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C8H16FN3O.ClH/c1-11-3-7-2-6(9)4-12(7)5-8(10)13;/h6-7,11H,2-5H2,1H3,(H2,10,13);1H |
InChI Key |
TZHGDMFAEAVVSN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC(CN1CC(=O)N)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluoro-2-nitrobenzaldehyde with methylamine to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with pyrrolidine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, purification techniques, and waste management practices to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but typically involve modulation of biochemical processes at the cellular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyrrolidine derivatives allow for comparative analysis. Below, key analogs are discussed:
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
CAS : 1193388-05-4 | Molecular Formula : C₉H₁₃N₃·2HCl | Molecular Weight : 236.14 g/mol
- Structural Differences :
- Lacks the fluorinated pyrrolidine moiety and acetamide group present in the target compound.
- Contains a pyridine ring substituted with a pyrrolidin-1-yl group and an amine at the 3-position.
- Physicochemical Properties :
General Pyrrolidine Derivatives
Pyrrolidine-based compounds are widely explored for their pharmacological versatility. Key comparisons include:
- Functional Group Variations: The target compound’s fluorine atom may enhance metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., pyrrolidine acetamides without halogen substitution) .
- Salt Forms :
Comparative Data Table
| Parameter | 2-{4-Fluoro-2-[(Methylamino)methyl]pyrrolidin-1-yl}acetamide Hydrochloride | 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride |
|---|---|---|
| CAS Number | 1955540-18-7 | 1193388-05-4 |
| Molecular Formula | C₈H₁₅FN₃O·HCl | C₉H₁₃N₃·2HCl |
| Molecular Weight (g/mol) | 189.23 (neutral) | 236.14 |
| Key Functional Groups | Fluorinated pyrrolidine, acetamide, methylaminomethyl | Pyridine, pyrrolidin-1-yl, amine |
| Salt Form | Hydrochloride | Dihydrochloride |
| Reported Hazards | Not classified (insufficient data) | Not classified under GHS |
| Therapeutic Potential | Undisclosed in public sources | Undisclosed in public sources |
Research Findings and Limitations
- Structural Advantages: The fluorine atom in the target compound may improve pharmacokinetic properties, such as oral bioavailability, compared to non-halogenated analogs .
- Data Gaps: No peer-reviewed studies on the biological activity, toxicity, or clinical applications of either compound are cited in the provided evidence. Safety profiles for both are based on SDS documentation alone .
- Synthetic Challenges : Fluorination and chiral centers in the pyrrolidine ring may complicate synthesis and purification processes compared to simpler derivatives.
Biological Activity
2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇ClFN₃O |
| Molecular Weight | 225.69 g/mol |
| Solubility | Enhanced due to hydrochloride form |
The presence of a pyrrolidine ring, a fluorine atom, and a methylamino group contributes to its reactivity and biological activity, making it a candidate for further research.
Research indicates that 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride interacts with various biological macromolecules. Its mechanism of action may involve:
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.
- Enzyme Modulation : It could alter the activity of enzymes involved in critical biochemical pathways.
Initial studies suggest that it might play a role in modulating cellular responses through these interactions.
Antimicrobial Properties
The compound's biological activity has been assessed in various studies focusing on its antimicrobial properties. For instance, it has shown potential against both Gram-positive and Gram-negative bacteria. A study evaluating similar pyrrolidine derivatives found that several exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Pharmacological Studies
Pharmacological investigations have highlighted the compound's potential therapeutic applications. It may be useful in treating infections caused by resistant bacterial strains due to its unique structural characteristics that enhance its bioactivity. Research findings suggest that the addition of specific substituents can increase antibacterial efficacy, indicating a structure-activity relationship (SAR) that warrants further exploration .
Case Studies and Research Findings
Several case studies have documented the biological activity of related compounds, providing insights into the potential applications of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride:
- Study on Pyrrolidine Derivatives : A comprehensive analysis evaluated the antibacterial and antifungal activities of various pyrrolidine derivatives, revealing promising results for compounds structurally similar to 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride .
- Mechanistic Insights : Another research effort focused on understanding how modifications in the pyrrolidine structure affected biological activity, suggesting that specific functional groups could enhance antimicrobial properties significantly .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-2-[(methylamino)methyl]phenol | Phenolic structure | Lacks pyrrolidine ring |
| 4-Fluoro-2-methylphenol | Simple aromatic compound | No amine or pyrrolidine moiety |
| 2-[(Dimethylamino)methyl]-3-fluorophenol hydrochloride | Contains dimethylamino group | Different biological activity profile |
The distinct combination of functional groups in our target compound imparts unique chemical reactivity and potential therapeutic effects compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
